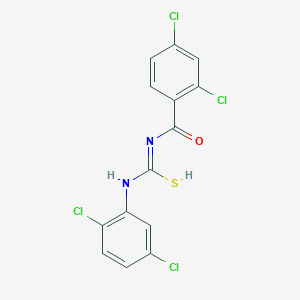
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of trifluoromethyl groups and phenyl rings in its structure imparts distinct chemical and physical characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Diphenyl-4-chloropyridine
- 2,6-Diphenyl-4-heptanone
Uniqueness
Compared to similar compounds, 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
24337-46-0 |
|---|---|
Formule moléculaire |
C17H11F6N3 |
Poids moléculaire |
371.28g/mol |
Nom IUPAC |
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine |
InChI |
InChI=1S/C17H11F6N3/c18-16(19,20)15(17(21,22)23)25-13(11-7-3-1-4-8-11)24-14(26-15)12-9-5-2-6-10-12/h1-10H,(H,24,25,26) |
Clé InChI |
UDWCMBHZUNQXPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B395963.png)
![Methyl 2-{[(benzoylamino)carbothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B395964.png)
![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B395966.png)
![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-fluorobenzamide](/img/structure/B395967.png)
![Methyl 2-[(5-chloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B395969.png)
![N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395970.png)

![Methyl 4-ethyl-5-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(trifluoromethyl)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B395973.png)
![N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B395974.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B395976.png)
![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B395978.png)
![N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide](/img/structure/B395980.png)
![METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE](/img/structure/B395981.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395986.png)
